molecular formula C7H4BrF3 B131506 2,4,5-Trifluorobenzyl bromide CAS No. 157911-56-3

2,4,5-Trifluorobenzyl bromide

Cat. No. B131506
M. Wt: 225.01 g/mol
InChI Key: GAUXEYCSWSMMFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is described in the papers. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid is reported, which involves the generation of an aryl-Grignard reagent followed by a reaction with gaseous CO2 . These methods could potentially be adapted for the synthesis of 2,4,5-Trifluorobenzyl bromide by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of various fluorinated compounds are confirmed using spectroscopic methods and X-ray crystallography. For example, the structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives are investigated, revealing large bond angles around phosphorus atoms . Similarly, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is established through single-crystal X-ray diffraction analysis . These studies provide a foundation for understanding the molecular structure of 2,4,5-Trifluorobenzyl bromide, which could be expected to have unique electronic and steric characteristics due to the presence of fluorine atoms.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving fluorinated aromatic compounds. For instance, the reaction of a fluorinated benzene derivative with butyllithium and phenyllithium leads to more crowded fluorinated benzene compounds . The reactivity of these compounds can shed light on the potential reactions that 2,4,5-Trifluorobenzyl bromide might undergo, such as nucleophilic aromatic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are explored through experimental and theoretical methods. The redox properties of fluorinated benzene derivatives are investigated using electrochemical measurements . Theoretical calculations, including Hartree–Fock and density functional theory, are used to predict properties such as molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These studies suggest that 2,4,5-Trifluorobenzyl bromide would exhibit unique properties due to the electron-withdrawing effect of the fluorine atoms and the presence of the bromide group.

Scientific Research Applications

Synthesis Processes

  • Microflow Synthesis of 2,4,5-Trifluorobenzoic Acid : A study demonstrated a microflow process for synthesizing 2,4,5-Trifluorobenzoic acid, a valuable synthetic intermediate in pharmaceuticals and materials science. This process involves a Grignard exchange reaction of 2,4,5-trifluorobromobenzene, showing its importance in producing compounds for pharmaceutical applications (Deng et al., 2015).

  • Continuous-Flow System for Synthesis : The continuous-flow synthesis of 2,4,5-trifluorobromobenzene, an intermediate in biologically active peptides and fluorescent reagents synthesis, was developed. This method emphasizes the role of 2,4,5-Trifluorobenzyl bromide in streamlined and efficient chemical production (Deng et al., 2016).

Chemical Reactions and Properties

  • Catalytic Asymmetric Synthesis : A study highlighted the use of a chiral phase-transfer catalyst containing an electron-deficient trifluorobenzyl moiety. This catalyst was used for the alkylation of glycine derivatives, showcasing the utility of 2,4,5-Trifluorobenzyl bromide in complex organic syntheses (Castle & Srikanth, 2003).

  • Photochemistry of Benzyl Derivatives : Research on 3,5-dimethoxybenzyl compounds with various leaving groups, including bromide, indicated the formation of isomeric trienes. This study contributes to understanding the photochemical behavior of 2,4,5-Trifluorobenzyl bromide-related compounds (DeCosta et al., 2000).

  • Electrochemical Reduction : An investigation into the electrochemical reduction of benzylic bromides, including 4-nitrobenzyl bromide, at various electrodes revealed insights into the generation and immobilization of benzyl radicals. This research underscores the importance of 2,4,5-Trifluorobenzyl bromide in electrochemical applications (Jouikov & Simonet, 2010).

Analytical Chemistry

  • Derivatization in Chromatography and Mass Spectrometry : Pentafluorobenzyl bromide, closely related to 2,4,5-Trifluorobenzyl bromide, has been extensively used as a derivatization agent in chromatography and mass spectrometry. This underscores the potential analytical applications of 2,4,5-Trifluorobenzyl bromide in sensitive detection methods (Tsikas, 2017).

Safety And Hazards

2,4,5-Trifluorobenzyl bromide can cause severe skin burns and eye damage. It is also a combustible material. Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Given its role as an important intermediate in the synthesis of various pharmaceuticals, 2,4,5-Trifluorobenzyl bromide is likely to continue to be a valuable compound in drug development .

properties

IUPAC Name

1-(bromomethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUXEYCSWSMMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380355
Record name 2,4,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzyl bromide

CAS RN

157911-56-3
Record name 2,4,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorobenzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
MJ Kim, A Jo, K Kim, JH Kwak - Yakhak Hoeji, 2021 - yakhak.org
CCL2 overexpression is associated with macrophage recruitment during immune response and poor patient prognosis in various cancers, such as prostate, breast, pancreatic, and liver …
Number of citations: 2 www.yakhak.org
D Kim, L Wang, M Beconi, GJ Eiermann… - Journal of medicinal …, 2005 - ACS Publications
A novel series of β-amino amides incorporating fused heterocycles, ie, triazolopiperazines, were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the …
Number of citations: 996 pubs.acs.org
Z Fei, Q Wu, F Zhang, Y Cao, C Liu… - The Journal of …, 2008 - ACS Publications
A practical synthetic strategy to a chiral azabicycclooctanyl derivative (1), a potent DPP-4 inhibitor, starting from a commercially available nortropine is described. The stereogenic center …
Number of citations: 26 pubs.acs.org
X Chen, C Zhu, F Guo, X Qiu, Y Yang… - Journal of medicinal …, 2010 - ACS Publications
A series of novel benzothiadiazine 1,1-dioxide derivatives were synthesized and tested for their inhibitory activity against aldose reductase. Of these derivatives, 17 compounds, having …
Number of citations: 63 pubs.acs.org
S Zhang, X Chen, S Parveen, S Hussain… - …, 2013 - Wiley Online Library
The development and progression of chronic complications in diabetic patients, such as retinopathy, nephropathy, neuropathy, cataracts, and stroke, are related to the activation and/or …
X Chen, Y Yang, B Ma, S Zhang, M He, D Gui… - European journal of …, 2011 - Elsevier
A series of pyrido[2,3-e]-[1,2,4]-thiadiazine 1,1-dioxide acetic acid derivatives were synthesized and tested for their inhibitory activity against aldose reductase (ALR2). These derivatives …
Number of citations: 36 www.sciencedirect.com
X Chen, S Zhang, Y Yang, S Hussain, M He… - Bioorganic & medicinal …, 2011 - Elsevier
Due to the importance of aldose reductase (ALR2) as a potential drug target in the treatment of diabetic complications, there are increasing interests in design and synthesis of ALR2 …
Number of citations: 55 www.sciencedirect.com
T Kawajiri, A Kijima, A Iimuro, E Ohashi… - ACS Central …, 2023 - ACS Publications
We describe the development of the practical manufacturing of Ensitrelvir, which was discovered as a SARS-CoV-2 antiviral candidate. Scalable synthetic methods of indazole, 1,2,4-…
Number of citations: 2 pubs.acs.org
FH Gou, MJ Ma, AJ Wang, L Zhao, H Wang… - Organic …, 2021 - ACS Publications
Unnatural α-amino acids are important synthetic targets in the field of peptide science. Herein we report an efficient, versatile, and straightforward strategy for the synthesis of …
Number of citations: 7 pubs.acs.org
S Parveen, S Hussain, X Qin, X Hao… - The Journal of …, 2014 - ACS Publications
A copper catalyst system for the asymmetric 1,4-hydrosilylation of the α,β-unsaturated carboxylate class was developed by which synthesis of (+)- and (−)-enantiomers of 1,2-…
Number of citations: 14 pubs.acs.org

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